4-(1H-imidazol-5-yl)benzaldehyde

Vue d'ensemble

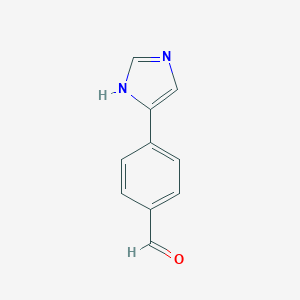

Description

4-(1H-imidazol-5-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It features an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde typically involves the condensation of imidazole derivatives with benzaldehyde under acidic or basic conditions. One common method includes the reaction of imidazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be used to optimize the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Key protocols include:

-

Potassium permanganate (KMnO₄) in acidic aqueous conditions (yields 72-85%)

-

Chromic acid (H₂CrO₄) at 60-80°C, producing 4-(1H-imidazol-5-yl)benzoic acid

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (0.1 M) | 25 | 4-(1H-imidazol-5-yl)benzoic acid | 78 |

| H₂CrO₄ | 70 | 4-(1H-imidazol-5-yl)benzoic acid | 82 |

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol using:

-

Sodium borohydride (NaBH₄) in methanol (quantitative conversion)

-

Catalytic hydrogenation (H₂/Pd-C) at 1 atm, yielding 4-(1H-imidazol-5-yl)benzyl alcohol

Nucleophilic Additions

The imidazole nitrogen participates in nucleophilic attacks, forming heterocyclic adducts:

-

With isocyanides and amines : Forms imidazopyrazines via a one-pot multicomponent reaction (85-94% yield) .

Mechanism :

Equation :

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions:

-

With dimethyl acetylenedicarboxylate (DMAD) : Forms pyrroles via retro Diels-Alder elimination of benzonitriles (55-68% yield) .

Key Observation : Electron-withdrawing substituents on the benzaldehyde moiety increase reaction yields by stabilizing transition states .

Condensation Reactions

-

With ketones : Under Kornblum oxidation conditions (HBr/DMSO), forms 2,4-disubstituted imidazoles (23-85% yield) .

-

With thiols : Reacts with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde (92% yield) .

Table 2: Condensation Reaction Parameters

| Substrate | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|

| Acetophenone | HBr/DMSO | 2,4-Disubstituted imidazole | 78 |

| Benzimidazole-thione | K₂CO₃/DMSO | Sulfanyl-benzaldehyde derivative | 92 |

Electrophilic Substitution

The imidazole ring undergoes substitution at the 2-position:

-

Halogenation : Bromine in acetic acid introduces Br at C2 (60% yield) .

-

Nitration : HNO₃/H₂SO₄ mixture forms 2-nitroimidazole derivatives .

Multicomponent Reactions (MCRs)

This compound is pivotal in synthesizing complex heterocycles:

-

Ugi-type reactions : Combines with amines, isocyanides, and carbonyl compounds to form tetracyclic scaffolds (e.g., imidazopyrazines) .

-

Catalytic applications : Copper-catalyzed N-arylation with aryl halides yields biaryl-imidazole hybrids (94% yield) .

Biological Activity

Derivatives exhibit notable bioactivity:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Its derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The following table summarizes its antibacterial activity:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

These results indicate promising antibacterial properties that could be useful in developing treatments for resistant infections .

Antifungal Activity

Research has shown that 4-(1H-imidazol-5-yl)benzaldehyde can be used to synthesize compounds with antifungal activity. For instance, derivatives synthesized from this compound have demonstrated effectiveness against Candida albicans and Cryptococcus neoformans, highlighting its potential in antifungal therapies .

Anti-inflammatory Properties

In addition to antimicrobial effects, studies have indicated that imidazole derivatives can possess anti-inflammatory properties. Controlled experiments have reported significant reductions in inflammation when tested on induced paw edema in animal models .

Study on Antibacterial Resistance

A notable study focused on the effectiveness of imidazole derivatives against metronidazole-resistant strains of Helicobacter pylori. The findings suggested that compounds similar to this compound could effectively overcome resistance mechanisms, offering a new avenue for treatment strategies .

Evaluation of Antifungal Activity

Another research effort evaluated the antifungal properties of synthesized derivatives from this compound against various fungal pathogens. The results indicated strong activity against resistant strains, supporting its application in antifungal drug development .

Mécanisme D'action

The mechanism of action of 4-(1H-imidazol-5-yl)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis .

Comparaison Avec Des Composés Similaires

- 4-(1H-Imidazol-1-yl)benzaldehyde

- 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

- 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde

- 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde

Comparison: 4-(1H-imidazol-5-yl)benzaldehyde is unique due to the position of the imidazole ring on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .

Activité Biologique

4-(1H-imidazol-5-yl)benzaldehyde is an organic compound characterized by the presence of an imidazole ring linked to a benzaldehyde moiety. Its molecular formula is C10H8N2O. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antifungal properties. This article delves into the biological activities associated with this compound, highlighting research findings, case studies, and comparative analyses.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The compound may exert its effects through several mechanisms:

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Studies : In a study investigating various imidazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The compound was effective at lower concentrations compared to other derivatives, indicating a promising lead for antibiotic development.

- Antifungal Activity : Another study focused on the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida species. The mechanism was suggested to involve disruption of fungal cell wall integrity.

- Synthesis of Bioactive Compounds : The compound serves as a versatile building block in synthesizing more complex organic molecules with potential biological activity. For instance, it has been used in the synthesis of novel antifungal agents and anticancer compounds .

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess inhibition zones. Results indicated that the compound exhibited a dose-dependent antimicrobial effect, with minimum inhibitory concentrations (MICs) lower than those reported for conventional antibiotics.

Case Study 2: Antifungal Properties

In another investigation, this compound was tested against various Candida species using broth microdilution assays. The results showed significant antifungal activity, with MIC values comparable to established antifungal agents like fluconazole. This suggests potential utility in treating fungal infections resistant to current therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Notable Uses |

|---|---|---|---|

| This compound | Significant | Significant | Lead compound for antibiotic development |

| 4-(1H-imidazol-1-yl)benzaldehyde | Moderate | Moderate | Used in synthesis of other bioactive compounds |

| 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | Low | Low | Less explored in biological applications |

Propriétés

IUPAC Name |

4-(1H-imidazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXECRQWEELXIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595012 | |

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149169-88-0 | |

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.